molecular formula C21H23N3O6S2 B2803567 (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-27-9

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2803567
CAS No.: 864975-27-9
M. Wt: 477.55
InChI Key: NLQGJAYXQWDNQL-DQRAZIAOSA-N
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Description

(Z)-Methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxyethyl group, a Z-configuration imine linkage, and a 4-(N,N-dimethylsulfamoyl)benzoyl moiety. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous synthetic pathways for related benzo[d]thiazole derivatives . The Z-configuration of the imine group is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-23(2)32(27,28)16-8-5-14(6-9-16)19(25)22-21-24(11-12-29-3)17-10-7-15(20(26)30-4)13-18(17)31-21/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGJAYXQWDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a benzoyl moiety with a sulfamoyl group, and a methoxyethyl substituent. The structural formula can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating their potential as anticancer agents .

CompoundGI50 (nM)Cell Lines Tested
Thiazole Derivative A37A549, HeLa
Thiazole Derivative B86MCF-7
(Z)-methyl CompoundTBDTBD

Antiparasitic Activity

Thiazole compounds have been explored for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated varying degrees of effectiveness in reducing infection rates in host cells. For example, certain thiazole derivatives showed up to 20% reduction in T. cruzi infection at concentrations of 10 or 20 μM .

The mechanism by which (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. The presence of the thiazole ring is crucial for its activity, as it contributes to the compound's ability to interact with biological targets effectively.

Case Studies

  • Anticancer Properties : A study involving a series of thiazole derivatives showed that modifications in the structure significantly influenced their anticancer potency. The introduction of electron-donating groups enhanced activity against Bcl-2 overexpressing cancer cells .
  • Antitrypanosomal Activity : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against T. cruzi revealed that specific structural features were essential for maintaining high levels of activity while minimizing toxicity to mammalian cells .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In vitro toxicity studies indicated that many thiazole derivatives exhibited low cytotoxicity towards mammalian cell lines at concentrations up to 200 μM, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that a related benzo[d]thiazole derivative reduced cell viability in various cancer cell lines, suggesting that this compound could have similar effects due to its structural similarity .

Antimicrobial Properties

The antimicrobial activity of benzo[d]thiazole derivatives has been well documented. Research has shown that these compounds can inhibit the growth of various bacteria and fungi. In particular, compounds with sulfamoyl groups have exhibited enhanced antibacterial activity against resistant strains of bacteria. For example, a study highlighted the efficacy of sulfamoyl-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Compounds similar to (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease .

Data Tables

Application Mechanism Case Study Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of MRSA and other resistant bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A derivative similar to (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate was tested on various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Research : A study focused on the antimicrobial efficacy of sulfamoyl derivatives found that one such compound exhibited a minimum inhibitory concentration (MIC) against MRSA as low as 0.5 µg/mL, showcasing its potential as a new antibiotic agent .
  • Anti-inflammatory Investigation : In an experimental model of arthritis, a related compound was shown to significantly reduce joint swelling and pain scores compared to controls, supporting its use in inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Present Spectral Data (IR, NMR)
(Z)-Methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Benzo[d]thiazole 4-(N,N-dimethylsulfamoyl)benzoyl, 2-methoxyethyl, Z-imino linkage Sulfamoyl, ester, thiazole, imine C=S (1243–1258 cm⁻¹) , ester C=O (~1680 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole, sulfonyl, thione νC=S (1247–1255 cm⁻¹), no C=O
Ethametsulfuron methyl ester Sulfonylurea 4-ethoxy-6-(methylamino)-1,3,5-triazine, sulfonylurea bridge Sulfonylurea, triazine, methyl ester N/A
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (ID25) Benzamide Isoxazole-methylthio, 4-nitrophenylaminoethyl Benzamide, isoxazole, thioether N/A

Key Observations:

Core Heterocycles : The benzo[d]thiazole core in the target compound distinguishes it from triazole or sulfonylurea analogues. Thiazoles generally exhibit greater aromatic stability compared to triazoles, influencing their electronic properties and reactivity.

Functional Groups: The dimethylsulfamoyl group in the target compound contrasts with the sulfonylurea bridge in ethametsulfuron , which is critical for herbicidal activity. The Z-imino linkage introduces stereochemical constraints absent in compounds like ID25 , which lacks stereogenic centers.

Spectral Signatures : The IR absorption for C=S (1243–1258 cm⁻¹) aligns with hydrazinecarbothioamides , but the presence of a C=O ester group (~1680 cm⁻¹) differentiates it from tautomeric triazole-thiones, which lack carbonyl signals .

Reactivity and Tautomerism

The target compound’s imino group (C=N) is susceptible to tautomerism, similar to the equilibrium observed in 1,2,4-triazole-thiones . However, the Z-configuration likely stabilizes the imine form, reducing tautomeric shifts compared to triazole derivatives. In contrast, compounds like [7–9] exist predominantly in the thione form due to the absence of νS-H bands and retained νC=S vibrations.

Q & A

Q. What are the standard synthetic routes for (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core via the Hantzsch reaction or condensation of α-halocarbonyl compounds with thioamides. Subsequent functionalization includes introducing the dimethylsulfamoyl group via sulfonation and coupling with the methoxyethyl substituent. Reaction conditions (temperature, solvent polarity, and catalysts) are critical for controlling stereochemistry and yield, as seen in analogous benzothiazole syntheses .

Q. How can researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm stereochemistry and functional groups.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to assess purity.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What functional groups dominate the compound’s reactivity?

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) and imino (-C=N-) moiety are highly reactive. The sulfamoyl group participates in hydrogen bonding and enzyme inhibition, while the imino group enables nucleophilic addition or condensation reactions. The methoxyethyl side chain may influence solubility and pharmacokinetics .

Q. What are the primary challenges in synthesizing this compound?

Key challenges include:

  • Controlling the (Z)-stereochemistry during imine formation.
  • Avoiding side reactions at the sulfamoyl group under acidic/basic conditions.
  • Optimizing solvent systems to balance reactivity and stability of intermediates .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

Heuristic algorithms (e.g., Bayesian optimization) and density functional theory (DFT) calculations can predict optimal reaction parameters (e.g., temperature, catalyst loading) by modeling transition states and intermediate stability. For example, DFT can identify steric hindrance in the benzothiazole core, guiding regioselective modifications .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

Discrepancies often arise from:

  • Solvent effects (unaccounted for in docking studies).
  • Protein flexibility in target enzymes (e.g., acetylcholinesterase). Mitigation strategies include:
  • Molecular dynamics simulations to model protein-ligand interactions under physiological conditions.
  • Free-energy perturbation (FEP) calculations to refine binding affinity predictions .

Q. How does the compound interact with biological targets like kinases or proteases?

The dimethylsulfamoyl group acts as a hydrogen-bond acceptor, mimicking phosphate groups in kinase substrates. The benzothiazole core may intercalate into hydrophobic pockets, while the methoxyethyl chain enhances membrane permeability. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for validating binding kinetics .

Q. What experimental approaches validate the compound’s potential as an enzyme inhibitor?

  • Enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) with IC₅₀ determination.
  • X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes.
  • Competitive binding studies using fluorescent probes (e.g., TNP-ATP for ATP-binding pockets) .

Q. How can researchers improve the compound’s metabolic stability?

Strategies include:

  • Isotopic labeling (²H or ¹³C) to track metabolic pathways.
  • Prodrug modification of the carboxylate group to enhance oral bioavailability.
  • CYP450 inhibition assays to identify metabolic hotspots .

Contradiction Analysis & Methodological Guidance

Q. Why might in vitro anti-Alzheimer’s activity (e.g., acetylcholinesterase inhibition) fail to translate in vivo?

Potential reasons:

  • Blood-brain barrier (BBB) penetration issues due to the compound’s polarity.
  • Off-target effects (e.g., interaction with serum albumin).
    Solutions:
  • LogP optimization via substituent tuning (e.g., replacing methoxyethyl with a more lipophilic group).
  • Microdialysis studies to measure BBB permeability .

Q. How to address conflicting data on the compound’s regioselectivity in substitution reactions?

Conflicting results may stem from:

  • Solvent polarity affecting nucleophile accessibility.
  • Catalyst choice (e.g., Pd vs. Cu catalysts in cross-coupling).
    Resolution methods:
  • Kinetic vs. thermodynamic control experiments under varying conditions.
  • In situ IR spectroscopy to monitor reaction progress .

Tables for Key Data

Property Method Typical Value Reference
Stereochemical purityChiral HPLC>98% ee
LogP (octanol/water)Shake-flask method2.3 ± 0.2
IC₅₀ (acetylcholinesterase)Ellman’s assay12.5 µM
Thermal stabilityTGA/DSCDecomposition at 210°C

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